molecular formula C14H24N2O2S B1398360 4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine CAS No. 1219957-21-7

4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine

Cat. No. B1398360
CAS RN: 1219957-21-7
M. Wt: 284.42 g/mol
InChI Key: MLVYDGGDIFTSAW-UHFFFAOYSA-N
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Description

4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine, also known as 4-ES-NPD, is an organic compound that has recently become of interest to scientists due to its potential applications in laboratory experiments. This compound has been found to be a useful reagent for organic synthesis, and its mechanism of action has been studied to determine its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Electrochemical and Chemical Synthesis : Research by Khazalpour and Nematollahi (2015) demonstrates the synthesis of sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine, which is closely related to 4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine, through electrochemical oxidation and chemical reactions. This study highlights the potential for innovative synthetic routes in developing compounds with similar structures (Khazalpour & Nematollahi, 2015).

  • Synthesis of Molecular Complexes : Uehara et al. (2013) investigated the synthesis of molecular hexagons and rhomboids, involving different diamines including ethylenediamine, which may be relevant to understanding the synthesis and properties of 4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine (Uehara et al., 2013).

Biological and Medicinal Applications

  • Antimicrobial and Antifungal Activity : Saingar, Kumar, and Joshi (2011) explored the synthesis of 1H-1,4-diazepines containing benzene sulfonyl piperazine moiety, showing potential antimicrobial and antifungal activities. This research provides insights into the potential biological activity of similar sulfonamide-based compounds (Saingar, Kumar, & Joshi, 2011).

Environmental and Material Science Applications

  • Pesticidal Activity : Borys, Korzyński, and Ochal (2012) synthesized derivatives of phenyl tribromomethyl sulfone with potential as novel pesticides. This research may have implications for the use of similar sulfonyl compounds in environmental applications (Borys, Korzyński, & Ochal, 2012).

  • Electrochemical Applications : Kaihani, Salehzadeh, and Nematollah (2015) studied the electrochemical synthesis of N1,N4-diphenyl-2-(phenylsulfonyl)benzene-1,4-diamine derivatives, indicating potential applications in electrochemistry and materials science (Kaihani, Salehzadeh, & Nematollah, 2015).

properties

IUPAC Name

4-ethylsulfonyl-1-N,1-N-dipropylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-4-9-16(10-5-2)12-7-8-14(13(15)11-12)19(17,18)6-3/h7-8,11H,4-6,9-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVYDGGDIFTSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=CC(=C(C=C1)S(=O)(=O)CC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylsulfonyl)-N1,N1-dipropyl-1,3-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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